- A novel synthesis of difloxacin hydrochlorideChinese Chemical Letters, 2001, 12(10), 875-876,
Cas no 91296-86-5 (Difloxacin hydrochloride)
Difloxacin hydrochloride is a broad-spectrum antibacterial molecule Conclusion: difloxacin hydrochloride can inhibit bacterial DNA gyrase and show concentration dependent bactericidal effect by interfering with the activities of DNA gyrase and topoisomerase IV
Difloxacin hydrochloride structure
Difloxacin hydrochloride Properties
Names and Identifiers
-
- 6-Fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- 6-FLUORO-1-(4-FLUOROPHENYL)-1,4-DIHYDRO-7-(4-METHYLPIPERAZINO)-4-OXO-3-QUINOLINECARBOXYLIC ACID HYDROCHLORIDE
- DIFLOXACIN HYDROCHLORIDE
- DIFLUOXACIN HYDROCHLORIDE
- VETRANAL
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride
- 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid,hydrochloride
- DIFLOXACIN
- Difloxacin Hydrochloride Salt
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride (9CI)
- DIFLOXACIN HYDROCHLORIDE [GREEN BOOK]
- NSC759646
- HY-N7066
- MFCD03840489
- JFMGBGLSDVIOHL-UHFFFAOYSA-N
- XJ0260HJ0O
- D03810
- Difloxacin (hydrochloride)
- NSC 759646
- AKOS015966424
- Difloxacin hydrochloride, VETRANAL(TM), analytical standard
- NCGC00166308-02
- 91296-86-5
- Tox21_112405_1
- A-56619
- Dicural Tablets
- CCG-213051
- CHEMBL542414
- SCHEMBL203110
- CAS-91296-86-5
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1); 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride (9CI); Difloxacin hydrochloride
- F71430
- Q27293859
- SW222240-1
- 6-luoro-1-(4-luorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
- s5041
- UNII-XJ0260HJ0O
- DTXSID2046599
- DTXCID0026599
- Pharmakon1600-01502359
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1)
- difluoxacin hcl
- 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
- 6-Fluoro-1-(p-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride
- DIFLOXACIN MONOHYDROCHLORIDE [MI]
- CHEBI:201832
- DIFLOXACIN HYDROCHLORIDE (MART.)
- NCGC00166308-01
- CS-0013189
- Difloxacin HCl
- 91296-86-5 (HCl)
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl) 1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride
- ABBOTT-56619
- AS-17763
- Difloxacin hydrochloride (USAN)
- DIFLOXACIN HYDROCHLORIDE [MART.]
- NSC-759646
- Difloxacin monohydrochloride
- Abbott 56619
- Tox21_112405
- Difloxacin hydrochloride [USAN]
- +Expand
-
- MFCD03840489
- JFMGBGLSDVIOHL-UHFFFAOYSA-N
- 1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H
- Cl.O=C(C1C(=O)C2C(=CC(N3CCN(C)CC3)=C(C=2)F)N(C2C=CC(F)=CC=2)C=1)O
Computed Properties
- 435.11600
- 1
- 6
- 3
- 399.139448
- 30
- 672
- 0
- 0
- 0
- 0
- 0
- 1
- 1.6
- 64.1
Experimental Properties
- 3.52380
- 65.78000
- 1.629
- 595.5°C at 760 mmHg
- >245°C (dec.)
- No data available
- No data available
- Soluble in aqueous buffer
- No data available
- 1.409
Difloxacin hydrochloride Price
Difloxacin hydrochloride Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Synthesis of difloxacin hydrochlorideZhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
2.1 Solvents: Dimethyl sulfoxide
2.1 Solvents: Dimethyl sulfoxide
Reference
- A novel synthesis of difloxacin hydrochlorideChinese Chemical Letters, 2001, 12(10), 875-876,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Dimethyl sulfoxide
2.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Dimethyl sulfoxide
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Synthesis of difloxacin hydrochlorideZhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
2.1 Solvents: N-Methyl-2-pyrrolidone
2.1 Solvents: N-Methyl-2-pyrrolidone
Reference
- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agentsJournal of Medicinal Chemistry, 1985, 28(11), 1558-64,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
Reference
- A novel synthesis of difloxacin hydrochlorideChinese Chemical Letters, 2001, 12(10), 875-876,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
3.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
3.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Synthesis of difloxacin hydrochlorideZhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
3.1 Solvents: N-Methyl-2-pyrrolidone
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
3.1 Solvents: N-Methyl-2-pyrrolidone
Reference
- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agentsJournal of Medicinal Chemistry, 1985, 28(11), 1558-64,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydride
1.2 Solvents: Acetic anhydride
1.3 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Solvents: Dimethyl sulfoxide
4.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Acetic anhydride
1.3 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Solvents: Dimethyl sulfoxide
4.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Synthesis of difloxacin hydrochlorideZhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Acetic anhydride , Triethyl orthoformate
1.2 Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
4.1 Solvents: N-Methyl-2-pyrrolidone
1.2 Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
4.1 Solvents: N-Methyl-2-pyrrolidone
Reference
- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agentsJournal of Medicinal Chemistry, 1985, 28(11), 1558-64,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Aluminum chloride
2.1 Reagents: Sodium hydride
2.2 Solvents: Acetic anhydride
2.3 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Sodium hydroxide Solvents: Water
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Solvents: Dimethyl sulfoxide
5.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydride
2.2 Solvents: Acetic anhydride
2.3 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Sodium hydroxide Solvents: Water
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Solvents: Dimethyl sulfoxide
5.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Synthesis of difloxacin hydrochlorideZhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Sodium hydroxide
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
4.1 Solvents: Dimethyl sulfoxide
2.1 Reagents: Sodium hydroxide
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
4.1 Solvents: Dimethyl sulfoxide
Reference
- A novel synthesis of difloxacin hydrochlorideChinese Chemical Letters, 2001, 12(10), 875-876,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl carbonate
2.1 Solvents: Acetic anhydride , Triethyl orthoformate
2.2 Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
5.1 Solvents: N-Methyl-2-pyrrolidone
2.1 Solvents: Acetic anhydride , Triethyl orthoformate
2.2 Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
5.1 Solvents: N-Methyl-2-pyrrolidone
Reference
- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agentsJournal of Medicinal Chemistry, 1985, 28(11), 1558-64,
Synthetic Circuit 14
Reaction Conditions
1.1 Solvents: Acetic anhydride
1.2 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Sodium hydroxide
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
5.1 Solvents: Dimethyl sulfoxide
1.2 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Sodium hydroxide
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
5.1 Solvents: Dimethyl sulfoxide
Reference
- A novel synthesis of difloxacin hydrochlorideChinese Chemical Letters, 2001, 12(10), 875-876,
Difloxacin hydrochloride Raw materials
- 1-Methylpiperazine
- 2,4-Dichlorofluorobenzene
- 2',4'-Dichloro-5'-fluoroacetophenone
- Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate
- 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
Difloxacin hydrochloride Preparation Products
Difloxacin hydrochloride Suppliers
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Difloxacin hydrochloride Related Literature
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5. Back cover
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(CAS:91296-86-5)Difloxacin hydrochloride
99%
100g
210.0